molecular formula C22H24N8OS B10831888 Drp1-IN-1

Drp1-IN-1

Cat. No.: B10831888
M. Wt: 448.5 g/mol
InChI Key: QNOOJEJAIFNEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drp1-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents, acids, and bases.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Drp1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound with different chemical properties .

Mechanism of Action

Drp1-IN-1 exerts its effects by specifically binding to and inhibiting the GTPase activity of Drp1. This inhibition prevents Drp1 from mediating mitochondrial fission, leading to altered mitochondrial dynamics. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Drp1-IN-1 is compared with other similar compounds that target mitochondrial dynamics:

    Mdivi-1: A well-known Drp1 inhibitor that also targets the GTPase activity of Drp1.

    P110: A peptide inhibitor that specifically disrupts the interaction between Drp1 and its mitochondrial receptors.

    SC9: A small molecule that mimics the effects of P110 by binding to an allosteric site on Drp1.

This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable tool for studying mitochondrial dynamics and a promising candidate for therapeutic development .

Properties

Molecular Formula

C22H24N8OS

Molecular Weight

448.5 g/mol

IUPAC Name

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide

InChI

InChI=1S/C22H24N8OS/c1-15-11-19(21(31)23-17-7-5-16(6-8-17)20-25-27-28-26-20)30(12-15)13-18-14-32-22(24-18)29-9-3-2-4-10-29/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H,23,31)(H,25,26,27,28)

InChI Key

QNOOJEJAIFNEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3)CC4=CSC(=N4)N5CCCCC5

Origin of Product

United States

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